
1-Decyl-L-histidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Decyl-L-histidine is a derivative of the essential amino acid L-histidine, characterized by the addition of a decyl group to the histidine molecule. This modification imparts unique properties to the compound, making it of interest in various scientific and industrial applications. L-histidine itself plays crucial roles in proton buffering, metal ion chelation, and as a precursor to histamine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Decyl-L-histidine can be synthesized through the esterification of L-histidine with decyl alcohol. The reaction typically involves the use of acid chlorides and base catalysts to facilitate the esterification process . For instance, a stirred solution of L-histidine and potassium hydroxide in water and tetrahydrofuran (THF) can be reacted with an acid chloride to produce this compound .
Industrial Production Methods: The industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Decyl-L-histidine undergoes various chemical reactions, including:
Oxidation: The imidazole ring in histidine can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the imidazole ring or the decyl chain.
Substitution: The decyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield various oxidized derivatives, while substitution reactions can introduce different functional groups to the decyl chain .
Aplicaciones Científicas De Investigación
1-Decyl-L-histidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Decyl-L-histidine involves its interaction with molecular targets such as metal ions and proteins. The decyl group enhances the compound’s hydrophobicity, allowing it to interact more effectively with lipid membranes and hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparación Con Compuestos Similares
L-Histidine: The parent compound, essential for various physiological functions.
Nα-Decyl-L-histidine: Another derivative with a decyl group attached to the amino group of histidine.
Histidine-based surfactants: Compounds like lauryl, palmitoyl, and oleyl histidine derivatives used in drug delivery.
Uniqueness: 1-Decyl-L-histidine stands out due to its specific modification at the imidazole ring, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring enhanced hydrophobic interactions and specific binding to metal ions and proteins .
Propiedades
| 189095-13-4 | |
Fórmula molecular |
C16H29N3O2 |
Peso molecular |
295.42 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(1-decylimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C16H29N3O2/c1-2-3-4-5-6-7-8-9-10-19-12-14(18-13-19)11-15(17)16(20)21/h12-13,15H,2-11,17H2,1H3,(H,20,21)/t15-/m0/s1 |
Clave InChI |
AMILYWOFKWASDI-HNNXBMFYSA-N |
SMILES isomérico |
CCCCCCCCCCN1C=C(N=C1)C[C@@H](C(=O)O)N |
SMILES canónico |
CCCCCCCCCCN1C=C(N=C1)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




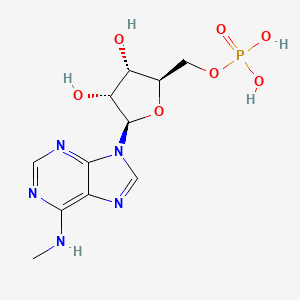
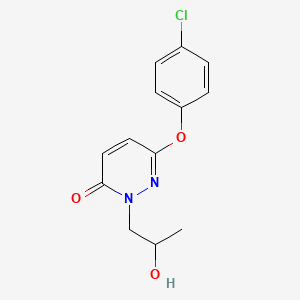
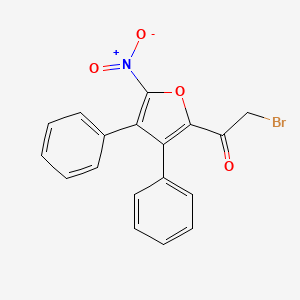
![Methyl 6-chloro-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12922733.png)

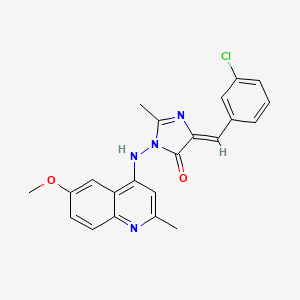
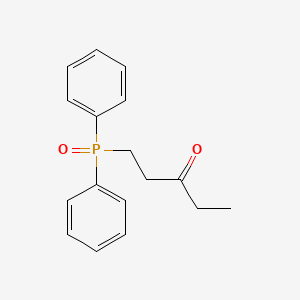
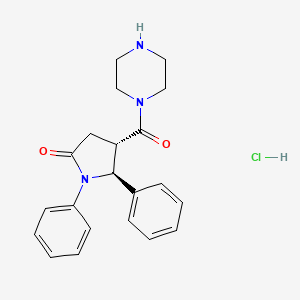
![4-[(Ethylcarbamoyl)amino]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B12922787.png)
